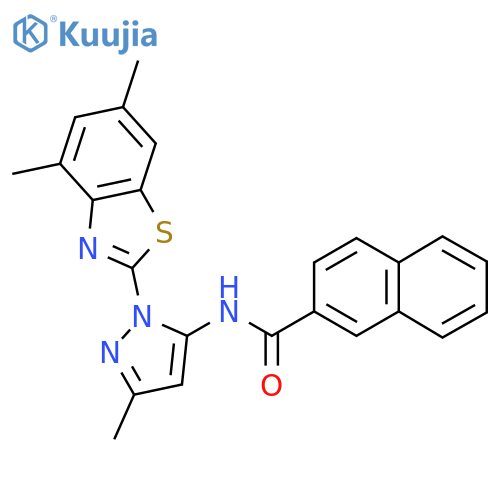

Cas no 1172913-68-6 (N-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylnaphthalene-2-carboxamide)

N-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylnaphthalene-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylnaphthalene-2-carboxamide

- 1172913-68-6

- AKOS024509007

- F5460-1417

- N-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]naphthalene-2-carboxamide

- N-[2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]naphthalene-2-carboxamide

- N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide

-

- インチ: 1S/C24H20N4OS/c1-14-10-15(2)22-20(11-14)30-24(26-22)28-21(12-16(3)27-28)25-23(29)19-9-8-17-6-4-5-7-18(17)13-19/h4-13H,1-3H3,(H,25,29)

- InChIKey: SQVCCXHDOUSATQ-UHFFFAOYSA-N

- ほほえんだ: S1C(=NC2C(C)=CC(C)=CC1=2)N1C(=CC(C)=N1)NC(C1C=CC2C=CC=CC=2C=1)=O

計算された属性

- せいみつぶんしりょう: 412.13578245g/mol

- どういたいしつりょう: 412.13578245g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 30

- 回転可能化学結合数: 3

- 複雑さ: 632

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 88Ų

- 疎水性パラメータ計算基準値(XlogP): 6.2

N-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylnaphthalene-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5460-1417-5μmol |

N-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]naphthalene-2-carboxamide |

1172913-68-6 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5460-1417-40mg |

N-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]naphthalene-2-carboxamide |

1172913-68-6 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F5460-1417-2mg |

N-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]naphthalene-2-carboxamide |

1172913-68-6 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F5460-1417-3mg |

N-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]naphthalene-2-carboxamide |

1172913-68-6 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5460-1417-10mg |

N-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]naphthalene-2-carboxamide |

1172913-68-6 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5460-1417-20μmol |

N-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]naphthalene-2-carboxamide |

1172913-68-6 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5460-1417-75mg |

N-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]naphthalene-2-carboxamide |

1172913-68-6 | 75mg |

$208.0 | 2023-09-10 | ||

| Life Chemicals | F5460-1417-5mg |

N-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]naphthalene-2-carboxamide |

1172913-68-6 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5460-1417-30mg |

N-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]naphthalene-2-carboxamide |

1172913-68-6 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F5460-1417-15mg |

N-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]naphthalene-2-carboxamide |

1172913-68-6 | 15mg |

$89.0 | 2023-09-10 |

N-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylnaphthalene-2-carboxamide 関連文献

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

-

Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546

N-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylnaphthalene-2-carboxamideに関する追加情報

N-1-(4,6-Dimethyl-1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylnaphthalene-2-carboxamide: A Comprehensive Overview

The compound with CAS No. 1172913-68-6, known as N-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylnaphthalene-2-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its complex structure, which includes a naphthalene ring system, a benzothiazole moiety, and a pyrazole group, all interconnected through a carboxamide linkage. The benzothiazole and pyrazole groups are particularly notable for their ability to participate in various non-covalent interactions, making this compound a promising candidate for applications in drug design and advanced materials.

Recent studies have highlighted the potential of this compound as a bioisostere in medicinal chemistry. Bioisosteres are structural analogs of bioactive compounds that maintain similar pharmacological properties while offering improved pharmacokinetic profiles. The naphthalene core of this molecule provides a rigid framework that can enhance the stability and bioavailability of the compound. Additionally, the benzothiazole group has been shown to exhibit antioxidant properties, which could be beneficial in the development of therapies targeting oxidative stress-related diseases such as neurodegenerative disorders.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The key intermediates include the benzothiazole derivative and the pyrazole-containing naphthalene carboxylic acid. The final step involves the formation of the amide bond between the carboxylic acid and the benzothiazole group. This synthesis pathway has been optimized to achieve high yields and purity, ensuring that the compound is suitable for both research and potential commercial applications.

One of the most exciting developments involving this compound is its application in supramolecular chemistry. The combination of aromatic rings and heterocyclic groups allows for strong π-π interactions and hydrogen bonding capabilities. These properties make it an ideal candidate for constructing self-assembled monolayers (SAMs) and other nanostructured materials. Recent research has demonstrated that films formed by this compound exhibit excellent thermal stability and mechanical robustness, making them suitable for use in electronic devices such as organic field-effect transistors (OFETs) and sensors.

Moreover, the pyrazole group within the molecule has been identified as a potential site for further functionalization. By introducing additional substituents at this position, researchers can tailor the electronic properties of the compound to suit specific applications. For instance, substituting with electron-withdrawing groups can enhance the molecule's ability to act as an electron acceptor in photovoltaic devices. Conversely, electron-donating groups can improve its performance as an electron donor in organic electronics.

In terms of biological activity, preliminary assays have shown that this compound exhibits moderate inhibitory effects against certain enzymes associated with inflammation and cancer progression. The benzothiazole moiety has been implicated in these activities due to its ability to bind to metal ions such as zinc and copper, which are often involved in enzymatic catalysis. However, further studies are required to fully elucidate its mechanism of action and potential therapeutic applications.

From an environmental perspective, this compound has been assessed for its biodegradability under simulated environmental conditions. Results indicate that it undergoes slow degradation under aerobic conditions, primarily through hydrolysis of the amide bond. This suggests that while it is not inherently harmful to ecosystems, care must be taken during its synthesis and disposal to minimize environmental impact.

In conclusion, N-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylnaphthalene-2-carboxamide represents a versatile platform for exploring new frontiers in chemical research. Its unique structure offers opportunities for innovation in drug discovery, materials science, and supramolecular chemistry. As research continues to uncover its full potential, this compound is poised to make significant contributions to both academic and industrial advancements.

1172913-68-6 (N-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylnaphthalene-2-carboxamide) 関連製品

- 2034506-60-8(N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide)

- 2411310-39-7(N-[2-(Benzotriazol-1-yl)ethyl]-2-chloroacetamide)

- 2060039-01-0(8-bromo-6-methyl-5-nitroisoquinoline)

- 2248363-06-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylate)

- 167683-63-8(3-(2,6-Difluorophenyl)propanoic acid)

- 1805498-02-5(2-(Difluoromethyl)-4-fluoro-6-hydroxy-3-iodopyridine)

- 321683-26-5(4-N-(benzenesulfonyl)acetamidonaphthalen-1-yl acetate)

- 185379-40-2((αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid)

- 35213-00-4(2,6-Dinitrobenzonitrile)

- 1443980-76-4(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide)